2-amino-N-(2,6-diethylphenyl)acetamide
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Overview
Description
2-amino-N-(2,6-diethylphenyl)acetamide is a chemical compound with the molecular formula C12H18N2O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an amino group and a diethylphenyl group attached to an acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2,6-diethylphenyl)acetamide typically involves the reaction of 2,6-diethylphenylamine with chloroacetic acid in the presence of a base. The reaction is carried out in a solvent such as xylene, and the mixture is heated to facilitate the reaction. After the reaction is complete, the product is isolated by crystallization and filtration .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors, and the product is purified using techniques such as recrystallization and distillation to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2,6-diethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted acetamides, depending on the specific reagents and conditions used .
Scientific Research Applications
2-amino-N-(2,6-diethylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in pharmaceutical formulations and drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-amino-N-(2,6-diethylphenyl)acetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the diethylphenyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-Diethylphenyl)acetamide
- 2-(Diethylamino)-N-(2,6-diethylphenyl)acetamide hydrochloride
- 2-((6-Amino-1,3-benzothiazol-2-yl)thio)-N-(2,6-diethylphenyl)acetamide
Uniqueness
2-amino-N-(2,6-diethylphenyl)acetamide is unique due to its specific structural features, such as the presence of both an amino group and a diethylphenyl group. These features confer distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
70752-53-3 |
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Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-amino-N-(2,6-diethylphenyl)acetamide |
InChI |
InChI=1S/C12H18N2O/c1-3-9-6-5-7-10(4-2)12(9)14-11(15)8-13/h5-7H,3-4,8,13H2,1-2H3,(H,14,15) |
InChI Key |
NXCNEIVTXXRMOY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CN |
Origin of Product |
United States |
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